molecular formula C4H8N2O3 B8614414 N-METHOXYCARBONYL-O-METHYLISOUREA

N-METHOXYCARBONYL-O-METHYLISOUREA

Cat. No.: B8614414
M. Wt: 132.12 g/mol
InChI Key: DEZNOFAJXWNMHJ-UHFFFAOYSA-N
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Description

N-METHOXYCARBONYL-O-METHYLISOUREA is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

N-METHOXYCARBONYL-O-METHYLISOUREA can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with formaldehyde and an amine under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as cesium carbonate, and requires controlled temperature and pressure to achieve high yields .

Industrial Production Methods

In industrial settings, the production of methyl N-(iminomethoxymethyl)carbamate often involves large-scale batch or continuous processes. These methods utilize automated reactors and precise control systems to ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-METHOXYCARBONYL-O-METHYLISOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Mechanism of Action

The mechanism of action of methyl N-(iminomethoxymethyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and affecting neurotransmission. This mechanism is similar to other carbamate compounds and is the basis for its potential therapeutic and toxicological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(iminomethoxymethyl)carbamate
  • Propyl N-(iminomethoxymethyl)carbamate
  • Butyl N-(iminomethoxymethyl)carbamate

Uniqueness

N-METHOXYCARBONYL-O-METHYLISOUREA is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

methyl N-(C-methoxycarbonimidoyl)carbamate

InChI

InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7)

InChI Key

DEZNOFAJXWNMHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

246 g of O-methylisourea sulfate are dissolved in 300 ml of water and 163 ml of chloroformic acid methyl ester are added dropwise at 10° C., followed by 170 g of NaOH, dissolved in 510 ml of water. The mixture is stirred at room temperature for a further 3 hours. The reaction solution is then extracted with ethyl acetate and this extract is dried with anhydrous sodium sulfate. Evaporation under reduced pressure at a maximum bath temperature of 40° C. gives the N-methoxycarbonyl-O-methylisourea as an oil, which gradually solidifies to form crystals with a melting point of 40° C. Yield 150 g.
Quantity
246 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step Two
Name
Quantity
170 g
Type
reactant
Reaction Step Three
Name
Quantity
510 mL
Type
solvent
Reaction Step Four

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